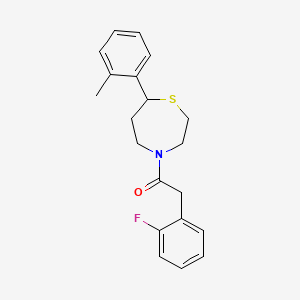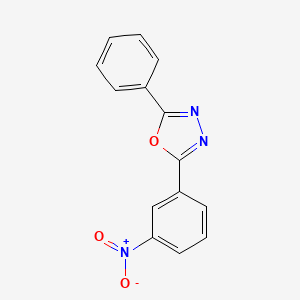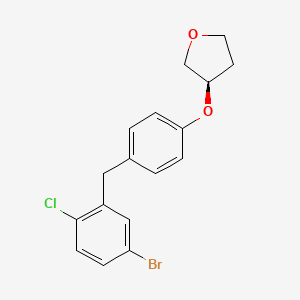
(R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether” is a chemical compound with the CAS Registry Number 461432-23-5 . It’s used in proteomics research .
Molecular Structure Analysis
The molecular formula of “4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether” is C15H14BrClO, and its molecular weight is 325.63 .Physical And Chemical Properties Analysis
This compound is a solid at 20°C. It has a melting point of 41-43°C, a density of 1.4, and a refractive index of 1.58 .Scientific Research Applications
Chemical Design and Pharmacological Augmentation
One significant application of tetrahydrofuran derivatives in scientific research is in the design and augmentation of pharmacological compounds. A study explored a unique class of tetrahydrofuran ethers as potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators. The research involved rational and structure-based drug design, where an acyclic lead compound was pharmacologically enhanced by converting it to a conformationally constrained tetrahydrofuran. This conversion aimed to improve interactions with the human GluA2 ligand-binding domain, indicating the compound's potential in addressing cognitive deficits in conditions like schizophrenia (Shaffer et al., 2015).
Anticancer Properties
A novel heterocyclic compound featuring the (R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran structure was synthesized and characterized. The study assessed its inhibitory effects on human lung adenocarcinoma cells in vitro and confirmed its anticancer activity through in vivo xenograft experiments, showcasing its potential as a therapeutic agent in oncology (Shi et al., 2020).
Organic Synthesis and Chemical Reactions
The versatility of tetrahydrofuran compounds is further evidenced in their use in organic synthesis and chemical reactions. One study introduced a new synthesis method for bromo- and iodomethyl-substituted tetrahydrofurans. This method involved photolyzing N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones, which efficiently liberated substituted 4-penten-1-oxyl radicals that underwent cyclizations to yield halocyclization products. The approach offers a synthetic pathway for phenyl-substituted tetrahydrofurans, expanding the possibilities in synthetic organic chemistry (Hartung et al., 2003).
Multienzymatic Stereoselective Cascade Processes
The compound has also been utilized in multienzymatic stereoselective cascade processes. Enantiopure 2-methyl-3-substituted tetrahydrofurans, key precursors for various biologically active products, were synthesized through a two-step cascade reduction of α-bromo-α,β-unsaturated ketones. This method, which involves an ene-reductase and an alcohol dehydrogenase, underscores the compound's significance in enzyme-catalyzed synthetic processes (Brenna et al., 2017).
Cryo-electrochemistry and Electrochemical Reduction
In a cryo-electrochemistry study, tetrahydrofuran (THF) was used to investigate the reductive cleavage of a phenyl thioether. The study utilized cyclic voltammetry and microdisc chronoamperometry at low temperatures, offering improved resolution and insights into the reaction mechanisms and products, highlighting the compound's role in electrochemical research (Paddon et al., 2006).
properties
IUPAC Name |
(3R)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLNKBDQXGMAP-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

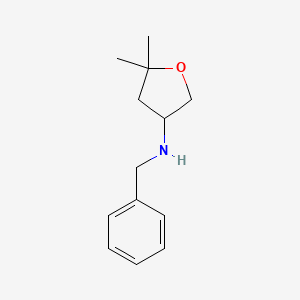

acetic acid](/img/structure/B2448703.png)
![[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B2448705.png)
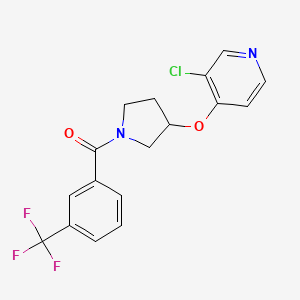
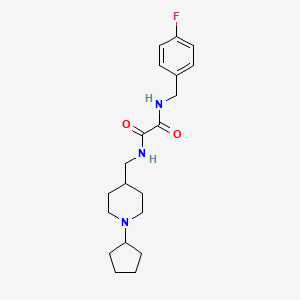
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2448708.png)

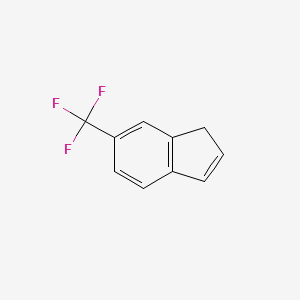
![(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2448714.png)
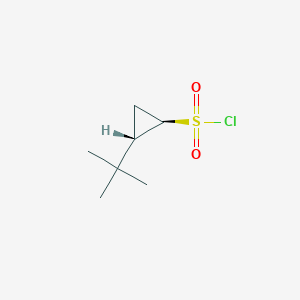
![Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate](/img/structure/B2448717.png)
